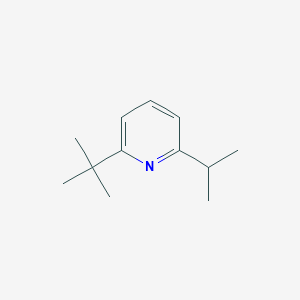
2-t-Butyl-6-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE: is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the second position and an iso-propyl group at the sixth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with tert-butyl chloride and iso-propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced pyridine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the tert-butyl and iso-propyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and iso-propyl groups influences its binding affinity and selectivity towards these targets . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2,6-DI-TERT-BUTYLPYRIDINE: Similar in structure but with two tert-butyl groups instead of one tert-butyl and one iso-propyl group.
2-TERT-BUTYLPYRIDINE: Lacks the iso-propyl group, making it less sterically hindered.
6-ISO-PROPYLPYRIDINE: Lacks the tert-butyl group, affecting its chemical reactivity and physical properties.
Uniqueness: 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE is unique due to the combination of both tert-butyl and iso-propyl groups on the pyridine ring. This unique substitution pattern imparts distinct steric and electronic properties, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
5402-34-6 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
2-tert-butyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C12H19N/c1-9(2)10-7-6-8-11(13-10)12(3,4)5/h6-9H,1-5H3 |
Clave InChI |
UOGIEYUXHMMMSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CC=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


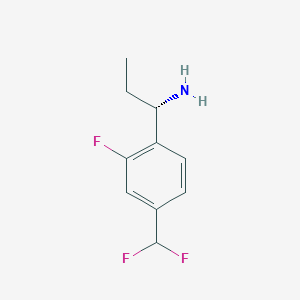
![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)
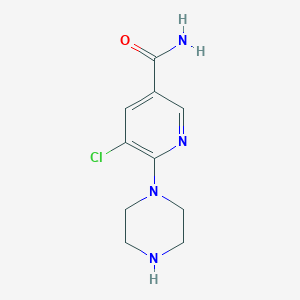
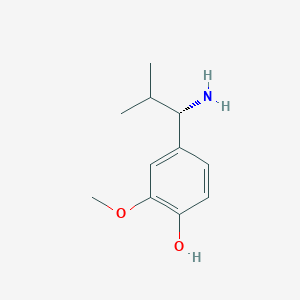


![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
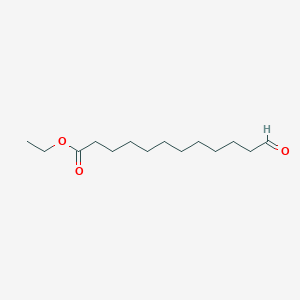

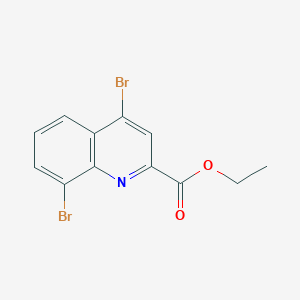
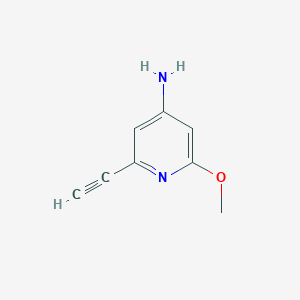
![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
